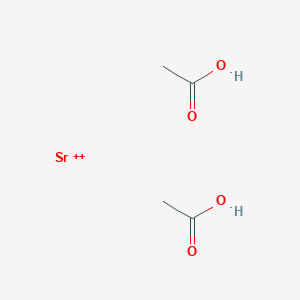
4-Fluoro-7-methyl-2-phenyl-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Fluoro-7-methyl-2-phenyl-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This particular compound features a fluorine atom at the 4th position, a methyl group at the 7th position, and a phenyl group at the 2nd position of the indole ring. These substitutions can significantly influence the compound’s chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-7-methyl-2-phenyl-1H-indole typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .
Analyse Des Réactions Chimiques
Types of Reactions
4-Fluoro-7-methyl-2-phenyl-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3rd position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield indole-2-carboxylic acids, while reduction can produce various hydrogenated indole derivatives .
Applications De Recherche Scientifique
4-Fluoro-7-methyl-2-phenyl-1H-indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific biological pathways.
Mécanisme D'action
The mechanism of action of 4-Fluoro-7-methyl-2-phenyl-1H-indole involves its interaction with specific molecular targets in biological systems. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the phenyl and methyl groups can influence its overall pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Fluoro-2-phenyl-1H-indole: Lacks the methyl group at the 7th position.
7-Methyl-2-phenyl-1H-indole: Lacks the fluorine atom at the 4th position.
2-Phenyl-1H-indole: Lacks both the fluorine atom and the methyl group.
Uniqueness
4-Fluoro-7-methyl-2-phenyl-1H-indole is unique due to the combined presence of the fluorine atom, methyl group, and phenyl group, which can result in distinct chemical and biological properties compared to its analogs. These substitutions can enhance its stability, reactivity, and potential biological activities .
Propriétés
Formule moléculaire |
C15H12FN |
|---|---|
Poids moléculaire |
225.26 g/mol |
Nom IUPAC |
4-fluoro-7-methyl-2-phenyl-1H-indole |
InChI |
InChI=1S/C15H12FN/c1-10-7-8-13(16)12-9-14(17-15(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3 |
Clé InChI |
OUNGUDUOOKOEBF-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=C(C=C1)F)C=C(N2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


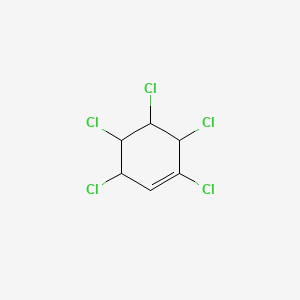
![Ethyl 6-oxo-5-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12826835.png)
![5-Hydrazinyl-4-methyl-1H-benzo[d]imidazole](/img/structure/B12826842.png)
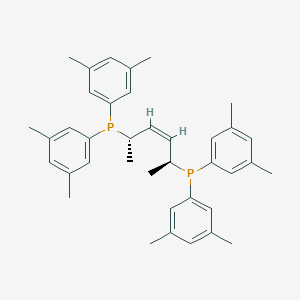
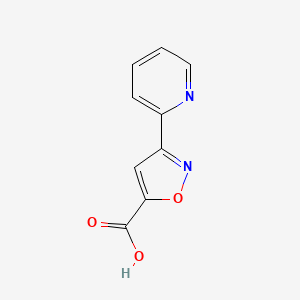
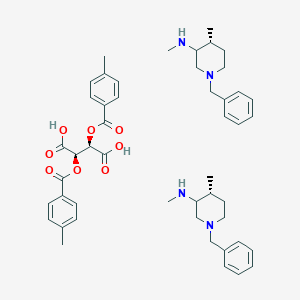
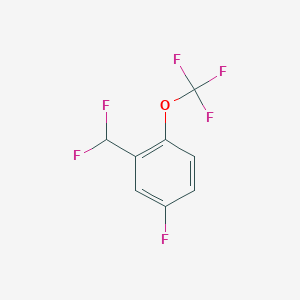
![(8R,9S,10R,11S,13R,16R,17R)-14-Fluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one](/img/structure/B12826871.png)
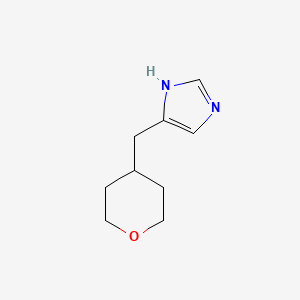
![6-(1-Hydroxyethyl)-4-methyl-7-oxidanylidene-3-[5-[(sulfamoylamino)methyl]pyrrolidin-3-yl]sulfanyl-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid hydrate](/img/structure/B12826882.png)

![5-Bromo-7-methylbenzo[b]thiophene-2-carbonitrile](/img/structure/B12826893.png)

